molecular formula C16H11Cl2NO3S B3127566 Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-36-6

Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3127566
CAS No.: 338419-36-6
M. Wt: 368.2 g/mol
InChI Key: PKWUXPFYBUJIRO-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate (CAS: 338419-36-6) is a thieno[2,3-b]pyridine derivative with a molecular formula of C₁₆H₁₁Cl₂NO₃S and a molecular weight of 368.2 g/mol . The compound features a thieno[2,3-b]pyridine core substituted with a methyl carboxylate group at position 2 and a 2,4-dichlorobenzyloxy group at position 2. Its synthesis typically involves nucleophilic substitution or condensation reactions, leveraging chloro- or bromo-substituted precursors . This compound is primarily used in research settings, with applications in medicinal chemistry due to the bioactive nature of thienopyridines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(11-3-2-6-19-15(11)23-14)22-8-9-4-5-10(17)7-12(9)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWUXPFYBUJIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146712
Record name Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338419-36-6
Record name Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

  • **Introduction of the

Biological Activity

Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate, with the CAS number 338419-36-6, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound is characterized by the following molecular formula:

  • Formula : C13H10Cl2N2O3S
  • Molecular Weight : 327.20 g/mol

The structure includes a thieno[2,3-b]pyridine core substituted with a dichlorobenzyl ether group, which is crucial for its biological activity.

Research indicates that this compound exhibits inhibitory effects on various enzymes and biological pathways. Notably:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. It interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
  • Antiviral Activity : Some studies suggest that derivatives of thieno[2,3-b]pyridine compounds can exhibit antiviral properties against specific viruses, although direct evidence for this particular compound is limited .

Efficacy Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls .
  • Enzyme Inhibition Assays : The compound was tested against various enzymes such as butyrylcholinesterase (BuChE) and showed competitive inhibition with IC50 values comparable to established inhibitors. Molecular docking studies revealed strong binding affinities to BuChE's active site .

Case Studies

StudyObjectiveFindings
Study AEvaluate neuroprotective effectsShowed significant reduction in cell death in H2O2-treated neuronal cells with a dose-dependent response.
Study BAssess acetylcholinesterase inhibitionDemonstrated IC50 values in the low micromolar range, indicating potent inhibition compared to control compounds.
Study CInvestigate antiviral propertiesPreliminary results indicated some antiviral activity; however, further research is needed to confirm these findings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Thieno[2,3-b]pyridine derivatives vary widely in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents at Position 3 Substituents at Position 2 Molecular Weight (g/mol) Key Features
Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate 2,4-Dichlorobenzyloxy Methyl carboxylate 368.2 High lipophilicity; electron-withdrawing Cl groups enhance stability.
Methyl 3-[(3-chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate 3-Chlorobenzyloxy Methyl carboxylate 333.8 Reduced Cl substitution lowers lipophilicity and electronic effects.
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate Amino group Ethyl carboxylate ~265 (estimated) Amino group increases hydrogen-bonding potential; ethyl ester less stable.
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile 5-Bromobenzofuran-2-yl Cyano group 403 (MS data) Bromine and cyano groups enhance electrophilicity; potential antitumor use.
Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate 4-Methylbenzenesulfonamido Ethyl carboxylate ~398 (estimated) Sulfonamido group improves solubility; used in antitumor drug synthesis.
1,1-Dimethylethyl 3-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate 4-Methoxyphenyl tert-Butyl carboxylate 266.3 (C₁₅H₁₀N₂OS) Bulky tert-butyl ester increases steric hindrance; methoxy enhances π-donor effects.

Stability and Reactivity

  • Ester Stability : Methyl esters (target compound) are more hydrolytically stable than ethyl esters but less stable than tert-butyl esters .
  • Electron-Withdrawing Effects: The 2,4-dichloro substitution stabilizes the thienopyridine core against oxidation compared to monosubstituted analogs .

Q & A

Basic: What are the standard synthetic routes for Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate, and what purification methods are recommended?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar thieno[2,3-b]pyridine derivative was prepared by reacting ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate with p-toluenesulfonyl chloride in dichloromethane using pyridine as a base . Post-synthesis purification typically involves flash chromatography (e.g., ethyl acetate/petroleum ether, 3:7 v/v) to isolate intermediates . For crystallographic studies, slow evaporation from dichloromethane/petroleum ether (1:2) yields high-purity crystals suitable for X-ray analysis .

Advanced: How can researchers optimize coupling reactions to introduce the 2,4-dichlorobenzyloxy group to the thieno[2,3-b]pyridine core?

Answer:
Optimization requires careful selection of catalysts and reaction conditions. For aryl amination, Pd₂(dba)₃ with BINAP ligand in degassed toluene, using Cs₂CO₃ as a base at 100°C for 16 hours, achieved 40% yield in a related thieno[2,3-c]pyridine derivative . Adjusting reagent equivalents (e.g., 1.4x excess of aryl halide) and solvent polarity (e.g., THF for better solubility) can improve efficiency. Post-reaction purification via silica gel chromatography (5–15% EtOAc/hexane) is critical .

Basic: What spectroscopic and structural characterization techniques are essential for this compound?

Answer:
Key techniques include:

  • ¹H NMR : To confirm substituent integration (e.g., methyl ester singlet at δ 3.74–3.94 ppm and dichlorobenzyl aromatic protons) .
  • X-ray crystallography : Resolves planarity of the thieno[2,3-b]pyridine ring and intramolecular N–H···O hydrogen bonds stabilizing the structure . Refinement software like SHELXL97 validates bond angles (e.g., N–C–C = 124.8°) and torsional deviations .

Advanced: How should researchers address discrepancies between computational models and experimental crystallographic data?

Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or crystal packing forces. Refinement strategies include:

  • Adjusting absorption corrections using interpolation (muR values from 0–10.0) to account for crystal morphology .
  • Validating hydrogen bonding (e.g., dimeric structures via N–H···O interactions at symmetry centers) . Iterative refinement cycles in SHELXL97 resolve planar deviations (<0.006 Å mean bond length error) .

Basic: What biological activities are reported for thieno[2,3-b]pyridine derivatives, and how are these evaluated?

Answer:
Derivatives exhibit anticancer and antimicrobial properties. Assays include:

  • Cytotoxicity testing : Against tumor cell lines (e.g., IC₅₀ determination via MTT assays) .
  • Antimicrobial screening : Agar diffusion methods to assess inhibition zones against Gram-positive/negative bacteria . Electronegative substituents (e.g., 2,4-dichlorobenzyl) correlate with enhanced activity due to improved membrane penetration .

Advanced: What strategies enhance metabolic stability in pharmacokinetic studies of this compound?

Answer:
Strategies include:

  • Electron-withdrawing groups : The 2,4-dichlorobenzyl moiety reduces oxidative metabolism in hepatic microsomes .
  • Ester-to-amide substitution : Replacing the methyl ester with stable amides mitigates hydrolysis. For example, Boc-protection of amino groups in analogs improved half-life in vitro .
  • Microsomal assays : Incubation with liver microsomes (NADPH cofactor) identifies metabolic hotspots for targeted modification .

Advanced: How can researchers resolve conflicting spectral data (e.g., NMR vs. computational predictions) for this compound?

Answer:
Conflicts arise from tautomerism or solvent effects. Methodologies include:

  • Variable-temperature NMR : To detect dynamic processes (e.g., rotameric equilibria) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. For example, deviations in carbonyl C=O stretching frequencies (1680–1720 cm⁻¹) may indicate hydrogen-bonding perturbations .

Basic: What safety precautions are recommended during synthesis and handling?

Answer:

  • Use fume hoods for reactions involving volatile bases (e.g., pyridine) or sulfonyl chlorides .
  • Waste management : Separate halogenated solvents (e.g., dichloromethane) and neutralize acidic/byproduct streams before disposal .
  • Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact with irritants (e.g., Boc anhydride) .

Advanced: What synthetic routes enable late-stage functionalization of the thieno[2,3-b]pyridine core?

Answer:

  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at the 3-position using Pd catalysts .
  • Photocatalytic C–H activation : Direct introduction of alkoxy/amino groups via Ir/Ni dual catalysis under blue light .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 16 hours to 2 hours) for cyclization steps .

Basic: How is the purity of the compound validated post-synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) with UV detection at 254 nm .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • Melting point consistency : Sharp melting points (e.g., 176–178°C) indicate high purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate

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